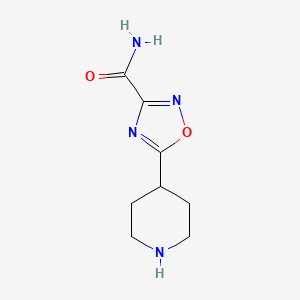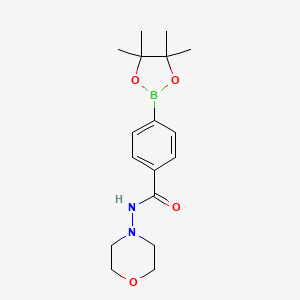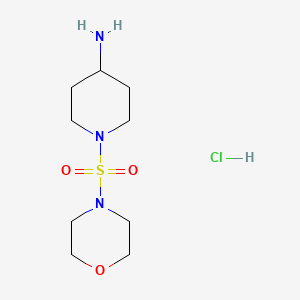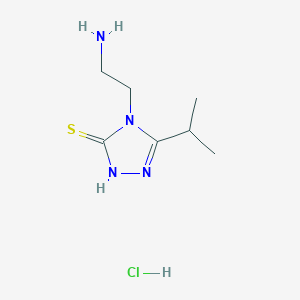
5-(ピペリジン-4-イル)-1,2,4-オキサジアゾール-3-カルボキサミド
概要
説明
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
薬理学的合成
ピペリジン誘導体は、創薬および合成において極めて重要です。5-(ピペリジン-4-イル)-1,2,4-オキサジアゾール-3-カルボキサミドのピペリジン部分は、さまざまな医薬品を作成するために利用できます。 最近の研究では、このような誘導体が20種類以上の薬物クラスに存在することが示されており、これは、薬理学におけるその汎用性と重要性を示しています .
抗がん剤
ピペリジン誘導体の構造フレームワークは、抗がん特性に関連付けられています。ピペリジン構造と組み合わされたオキサジアゾール環は、そのがん細胞の増殖と転移を阻害する可能性について調査できます。 この二重モチーフは、新規抗がん剤の開発につながる可能性があります .
抗菌活性
ピペリジンとオキサジアゾールを特徴とする化合物は、抗菌剤として有望であることが示されています。 5-(ピペリジン-4-イル)-1,2,4-オキサジアゾール-3-カルボキサミドにおけるこれらの環のユニークな組み合わせは、特に抗生物質耐性の増加に対処して、新しい抗生物質について研究することができます .
神経変性疾患の治療
ピペリジン誘導体は、血液脳関門を通過することが知られており、神経変性疾患の治療に適した候補となっています。 この化合物の用途に関する研究は、アルツハイマー病やパーキンソン病の治療に焦点を当てることができます .
鎮痛剤開発
ピペリジン誘導体の鎮痛特性は、痛み管理の研究のための貴重なターゲットとなります5-(ピペリジン-4-イル)-1,2,4-オキサジアゾール-3-カルボキサミドは、新しい痛み止め薬の開発におけるその潜在的な用途について探求できます .
抗炎症作用
炎症は一般的な病理学的プロセスであり、ピペリジン誘導体は抗炎症効果を示しています。 問題の化合物は、さまざまな疾患における炎症の軽減におけるその有効性について研究できます .
抗精神病薬
ピペリジン構造は、抗精神病薬によく見られます。 特定の化合物5-(ピペリジン-4-イル)-1,2,4-オキサジアゾール-3-カルボキサミドは、精神障害の治療におけるその潜在的な用途について分析できます .
抗ウイルス研究
有効な抗ウイルス剤の絶え間ない探索は、ピペリジン-オキサジアゾール誘導体の研究から恩恵を受ける可能性があります。 この化合物の構造は、ウイルス感染症の新しい治療法の開発において重要となる可能性があります .
作用機序
Target of Action
The primary target of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division, making it a key target in the treatment of certain types of cancer .
Mode of Action
This interaction could potentially disrupt the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with its target protein likely affects several biochemical pathways. For instance, the inhibition of the serine/threonine-protein kinase B-raf could impact the MAPK/ERK pathway, which is involved in cell division and differentiation . Disruption of this pathway could lead to the inhibition of cancer cell growth .
Pharmacokinetics
Similar compounds with a piperidine nucleus have been shown to have good drug-likeness profiles, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is likely the inhibition of cancer cell growth and division . By interacting with its target protein and disrupting key biochemical pathways, the compound could potentially slow or stop the proliferation of cancer cells .
Action Environment
The efficacy and stability of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide could be influenced by various environmental factors. For instance, the pH of the surrounding environment could impact the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or salts, could also affect the compound’s action .
Safety and Hazards
While specific safety data for “5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide” is not available, it’s important to handle all chemicals with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Piperidine derivatives are being utilized in different therapeutic applications, and there is ongoing research to discover and evaluate potential drugs containing the piperidine moiety . This suggests that there could be future research opportunities for “5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide” and similar compounds.
生化学分析
Biochemical Properties
5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with human caseinolytic protease P (HsClpP), where it acts as an agonist . This interaction is significant because HsClpP is involved in maintaining mitochondrial homeostasis. The compound induces the degradation of respiratory chain complex subunits, leading to apoptosis in hepatocellular carcinoma cells . Additionally, 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide has been shown to inhibit the proliferation of cancer cells, highlighting its potential as an anticancer agent .
Cellular Effects
The effects of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide on various cell types and cellular processes are profound. In hepatocellular carcinoma cells, the compound induces apoptosis by degrading respiratory chain complex subunits . This leads to a disruption in mitochondrial function, ultimately causing cell death. Furthermore, the compound influences cell signaling pathways and gene expression, contributing to its antiproliferative effects . These cellular effects underscore the compound’s potential as a therapeutic agent for cancer treatment.
Molecular Mechanism
At the molecular level, 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to human caseinolytic protease P, activating it and inducing the degradation of respiratory chain complex subunits . This activation leads to mitochondrial dysfunction and apoptosis in cancer cells. Additionally, the compound’s ability to inhibit cell proliferation is linked to changes in gene expression and enzyme activity . These molecular mechanisms highlight the compound’s potential as a targeted anticancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained activity over time . Prolonged exposure to the compound can lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to healthy tissues and organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity. Threshold effects have also been noted, where the compound’s activity significantly increases beyond a certain dosage .
Metabolic Pathways
5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide is involved in specific metabolic pathways that contribute to its biological activity. The compound interacts with enzymes and cofactors that regulate mitochondrial function and cellular metabolism . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s antiproliferative effects. Understanding the metabolic pathways associated with the compound is essential for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide within cells and tissues are critical factors in its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These transport mechanisms influence the compound’s efficacy and toxicity, highlighting the importance of understanding its distribution within the body. Studies have shown that the compound accumulates in cancer cells, contributing to its targeted anticancer activity .
Subcellular Localization
The subcellular localization of 5-(Piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications influence the compound’s localization, contributing to its biological activity. Understanding the subcellular localization of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
特性
IUPAC Name |
5-piperidin-4-yl-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-6(13)7-11-8(14-12-7)5-1-3-10-4-2-5/h5,10H,1-4H2,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCFYOWXBVYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334147-59-9 | |
| Record name | 5-(piperidin-4-yl)-1,2,4-oxadiazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)

![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)
![3-[(Propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1525792.png)


